molecular formula C12H16ClNO3 B14770912 (3R,4S)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

(3R,4S)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B14770912
M. Wt: 257.71 g/mol
InChI Key: OAUHQXKTEUYPFQ-UHFFFAOYSA-N
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Description

(3R,4S)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral pyrrolidine derivative characterized by a 2-methoxyphenyl substituent at the 4-position and a carboxylic acid group at the 3-position of the pyrrolidine ring. The hydrochloride salt enhances its solubility and stability for laboratory applications. Key properties include:

  • Molecular formula: C₁₂H₁₆ClNO₃
  • Molecular weight: 257.71 g/mol
  • CAS RN: 1330750-51-0
  • MDL number: MFCD06659299 .

Properties

IUPAC Name

4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-16-11-5-3-2-4-8(11)9-6-13-7-10(9)12(14)15;/h2-5,9-10,13H,6-7H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUHQXKTEUYPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CNCC2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: N-Boc-L-Homoproline

A widely cited method begins with N-Boc-L-homoproline (4) as the chiral precursor. The synthesis proceeds via:

  • Weinreb Amidation : Treatment with N,O-dimethylhydroxylamine HCl and EDCI forms a Weinreb amide intermediate.
  • Grignard Addition : Reaction with 2-methoxyphenylmagnesium bromide introduces the aryl group.
  • BOC Deprotection : HCl/dioxane cleaves the BOC group, yielding an amine hydrochloride intermediate.
  • Intramolecular Aldol Condensation : Base-mediated cyclization forms the pyrrolidine ring.

Key Data :

Step Reagents/Conditions Yield Stereochemical Outcome
1 EDCI, NMM, CH₂Cl₂, −15°C → RT 84% Retains (3R,4S) configuration
2 2-MeOPhMgBr, THF, −78°C 61% Diastereomeric ratio 7:1
4 NaOH, EtOH, reflux 43% Racemization <5%

Enantioselective Catalytic Hydrogenation

Rhodium-Catalyzed Asymmetric Hydrogenation

A patent (CN111072543B) discloses a route using α,β-unsaturated γ-lactams as substrates:

  • Lactam Formation : Condensation of 2-methoxybenzaldehyde with ethyl glycinate.
  • Rhodium Catalysis : [(Rh(cod)Cl)₂] with (R)-BINAP ligand achieves >90% ee.
  • Hydrolysis : HCl/EtOH converts the ester to carboxylic acid.

Optimized Conditions :

  • Pressure: 50 psi H₂
  • Solvent: MeOH/THF (3:1)
  • Ligand: (R)-Segphos (ee improves to 94%)

Resolution of Racemic Mixtures

Chiral Salt Formation

Racemic 4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid is resolved using (1S)-(+)-10-camphorsulfonic acid:

  • Racemate Synthesis : Via Mannich reaction of 2-methoxybenzaldehyde, methyl acrylate, and ammonium acetate.
  • Diastereomeric Salt Crystallization : Yields (3R,4S)-isomer with 98% de after three recrystallizations.

Critical Parameters :

Parameter Optimal Value Impact on Resolution
Solvent Ethanol/water (7:3) Maximizes solubility difference
Temperature 4°C Reduces co-crystallization
Molar Ratio 1:1.2 (acid:CSA) Prefers (3R,4S) salt

Solid-Phase Synthesis for High-Throughput Production

Wang Resin-Bound Route

Developed for parallel synthesis of pyrrolidine libraries:

  • Resin Loading : Wang resin functionalized with Fmoc-protected pyrrolidine.
  • Suzuki Coupling : 2-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃.
  • Acid Cleavage : TFA/H₂O (95:5) releases the carboxylic acid.
  • HCl Salt Formation : Treatment with HCl/Et₂O.

Advantages :

  • Purity: >95% (HPLC)
  • Scalability: 10 mmol batches demonstrated

Comparative Analysis of Methods

Method Yield Range ee (%) Cost Index Scalability
Chiral Pool 35–43% 99 High Moderate
Catalytic Hydrogenation 50–68% 90–94 Medium High
Resolution 22–30% 98 Low Limited
Solid-Phase 40–55% 99 High High

Critical Process Considerations

Control of Epimerization

  • Risk Factors : Basic conditions during cyclization or ester hydrolysis.
  • Mitigation : Use low-temperature (0–5°C) saponification with LiOH/H₂O₂.

Crystallization Optimization

  • Solvent System : Isopropanol/water (4:1) yields needle-shaped crystals with <0.5% impurities.
  • Antisolvent Addition : n-Heptane gradient addition improves crystal habit.

Emerging Techniques

Biocatalytic Approaches

  • Enzyme : Pseudomonas fluorescens lipase (PFL) catalyzes kinetic resolution of ethyl ester intermediates (E = 28).
  • Conditions : pH 7.0 buffer, 30°C, 48 h.

Continuous Flow Synthesis

  • Microreactor Setup :
    • Residence time: 12 min
    • Productivity: 1.2 kg/day

Regulatory-Compliant Synthesis

ICH Q11 Guidelines

  • Starting Material Justification : N-Boc-L-homoproline qualifies as a non-mutagenic precursor.
  • Genotoxic Impurities : Control of alkyl chlorides (<10 ppm) via quench with L-cysteine.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The pyrrolidine ring and methoxyphenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of chiral molecules.

Biology

Medicine

Research into its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry

Applications in the production of fine chemicals and as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (3R,4S)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Positional Isomers: Methoxyphenyl Substitution Variations

Substituent position on the phenyl ring significantly impacts physicochemical properties:

Compound Name Substituent Position Molecular Weight (g/mol) Purity (%) Key Differences Source
Target Compound 2-Methoxyphenyl 257.71 N/A Reference compound
(3R,4S)-rel-4-(3-Methoxyphenyl) analog 3-Methoxyphenyl 257.71 >95% Altered electronic effects; potential differences in receptor binding
(3S,4R)-4-(3,5-Dimethoxyphenyl) analog 3,5-Dimethoxyphenyl 294.75* >95% Increased steric bulk; enhanced polarity

*Calculated based on molecular formula C₁₄H₁₈ClNO₄.

Key Insight : The 2-methoxy group may confer unique steric and electronic properties compared to 3-methoxy or multi-substituted analogs, influencing solubility and intermolecular interactions .

Halogenated Derivatives

Chlorine substituents introduce distinct reactivity and lipophilicity:

Compound Name Substituent Molecular Weight (g/mol) Purity (%) Key Differences Source
(3R,4S)-4-(2,5-Dichlorophenyl) analog 2,5-Dichlorophenyl 291.17 N/A Higher lipophilicity; potential toxicity concerns
rac-(3R,4S)-4-(4-Chlorophenyl) analog 4-Chlorophenyl 246.70 95% Reduced steric hindrance; altered pharmacokinetics

Key Insight : Halogenation increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Piperazine vs. Pyrrolidine Scaffolds

Piperazine derivatives with 2-methoxyphenyl groups (HBK series) exhibit structural and functional divergence:

Compound Name Core Structure Molecular Weight (g/mol) Key Differences Source
HBK14 (Piperazine derivative) Piperazine ~400 (estimated) Larger ring size; increased flexibility

Ureido-Substituted Pyrrolidine Analogs

Ureido groups introduce hydrogen-bonding capacity and modulate potency:

Compound Name (from ) Substituent Molecular Weight (g/mol) Yield (%) Purity (%) Key Differences Source
14{6,5} (1-Methyl-4-indolyl + trifluoromethyl) Trifluoromethylphenyl ureido 475 76 >99 Enhanced metabolic stability
14{6,8} (1-Methyl-4-indolyl + pyridyl ureido) Pyridyl ureido 408 71 36 Low purity suggests synthesis challenges

Key Insight : Ureido substituents increase molecular complexity and weight, impacting bioavailability. The trifluoromethyl group in 14{6,5} improves purity and stability compared to pyridyl analogs .

Biological Activity

(3R,4S)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, commonly referred to as a pyrrolidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is particularly relevant in the context of neurological disorders and receptor interactions.

  • Molecular Formula : C12_{12}H16_{16}ClNO3_3
  • Molecular Weight : 257.71 g/mol
  • CAS Number : 1330750-51-0

Research indicates that this compound may influence various biological pathways, primarily through its interaction with specific receptors and enzymes. Its role as an intermediate in pharmaceutical synthesis highlights its importance in drug development aimed at neurological conditions.

Biological Activities

  • Neurological Effects :
    • Studies suggest that the compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
    • It has been shown to modulate neurotransmitter systems, which could be beneficial in managing conditions like anxiety and depression.
  • Antimicrobial Properties :
    • Preliminary research indicates that this compound may possess antimicrobial activity against certain bacterial strains, although further studies are needed to quantify this effect.
  • Inhibition of Enzyme Activity :
    • The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for metabolic disorders.

Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of (3R,4S)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride resulted in significant improvements in cognitive function and reduced neuronal damage following induced oxidative stress. The observed effects were attributed to the compound's ability to enhance antioxidant defenses and modulate inflammatory responses.

Study 2: Antimicrobial Activity

In vitro assays tested the efficacy of this compound against various bacterial strains. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectiveImproved cognitive function
AntimicrobialDose-dependent inhibition of bacteria
Enzyme InhibitionModulation of metabolic pathways
PropertyValue
Molecular FormulaC12_{12}H16_{16}ClNO3_3
Molecular Weight257.71 g/mol
CAS Number1330750-51-0

Q & A

Q. How can researchers elucidate the mechanism of action for this compound?

  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
  • Proteomics : SILAC labeling to quantify changes in protein expression (e.g., apoptosis markers like Bcl-2) .
  • Kinase Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .

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